Benzoic acid, 4-(3-methyl-4-pyridinyl)-
Description
BenchChem offers high-quality Benzoic acid, 4-(3-methyl-4-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 4-(3-methyl-4-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-(3-methylpyridin-4-yl)benzoic acid |
InChI |
InChI=1S/C13H11NO2/c1-9-8-14-7-6-12(9)10-2-4-11(5-3-10)13(15)16/h2-8H,1H3,(H,15,16) |
InChI Key |
MGHIPNJDGSIPHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Structure-Activity Relationship of Phenylpyridine Benzoic Acid Derivatives
An In-Depth Technical Guide on the .
Core Application: GPR40 (FFAR1) Agonists for Type 2 Diabetes Mellitus Secondary Applications: Antiviral (CVB3/ADV7) & Antibacterial Agents
Executive Summary & Therapeutic Rationale
The phenylpyridine benzoic acid scaffold represents a privileged structure in medicinal chemistry, most notably utilized in the development of GPR40 (Free Fatty Acid Receptor 1) agonists for the treatment of Type 2 Diabetes Mellitus (T2DM). Unlike sulfonylureas, GPR40 agonists stimulate insulin secretion in a glucose-dependent manner, significantly reducing the risk of hypoglycemia.[1]
While the clinical candidate Fasiglifam (TAK-875) utilizes a dihydrobenzofuran core, second-generation "full agonists" (e.g., AM-1638 analogs) often employ biaryl systems. The phenylpyridine moiety is frequently introduced as a bioisostere of the biphenyl core to modulate lipophilicity (cLogP), improve aqueous solubility, and alter metabolic clearance profiles while maintaining the critical hydrophobic interactions required for receptor activation.
This guide dissects the structure-activity relationship (SAR) of this scaffold, focusing on the transition from partial to full agonism and the critical role of the pyridine nitrogen in physicochemical optimization.
Chemical Space & Scaffold Architecture
The general pharmacophore can be divided into three distinct domains, each serving a specific molecular function within the GPR40 binding pocket (specifically interacting with Arg183, Arg258, and Tyr91).
The Three-Domain Model[2]
-
Acidic Head Group (Domain A):
-
Structure: Benzoic acid, Phenylacetic acid, or Phenylpropanoic acid.
-
Function: Forms a critical salt bridge with Arg183 and Arg258 residues in the receptor's transmembrane domain.
-
-
Central Linker (Domain B):
-
Structure: Ether (-O-), Amine (-NH-), or direct C-C bond.
-
Function: Controls the dihedral angle between the aromatic rings, locking the bioactive conformation.
-
-
Lipophilic Tail (Domain C):
-
Structure: Phenylpyridine (Biaryl).
-
Function: Occupies the deep hydrophobic pocket. The pyridine nitrogen provides a vector for hydrogen bonding or polarity adjustment to reduce non-specific binding.
-
Structure-Activity Relationship (SAR) Analysis
The Acidic Head Group (Pharmacodynamic Anchor)
The carboxylic acid is non-negotiable for GPR40 activity.
-
Benzoic Acid vs. Propanoic Acid: While benzoic acid derivatives (direct attachment) show activity, phenylpropanoic acid derivatives (e.g., AM-1638 class) often exhibit higher potency (EC50 < 50 nM). The ethylene spacer allows the carboxylate to reach the arginine residues more effectively while the aromatic ring sits in the entrance vestibule.
-
Bioisosteres: Tetrazoles or sulfonamides reduce potency significantly, confirming the strict requirement for a carboxylate geometry.
The Phenylpyridine Core (Bioisosteric Optimization)
Replacing a biphenyl core with a phenylpyridine core is a strategic optimization step.
-
Nitrogen Position:
-
3-Pyridyl: Often retains the highest potency comparable to the biphenyl analog but with improved solubility (~2-fold increase).
-
2-Pyridyl: frequently leads to a clash with the receptor wall or an unfavorable dipole alignment, reducing potency by 5–10 fold.
-
-
Substitutions (F, Me):
-
Ortho-substitution (to the linker): Adding a Fluorine or Methyl group creates steric hindrance that forces the two aromatic rings out of planarity (dihedral angle > 40°). This "twisted" conformation is often required for high-affinity binding.
-
The Hydrophobic Tail
-
Bulky Substituents: The distal phenyl ring tolerates bulky groups (e.g., trimethylsilyl, cyclopropyl).
-
Activity Switch:
-
Partial Agonists typically have smaller, linear tails.
-
Full Agonists (like AM-1638) possess large, branched lipophilic tails that stabilize the active receptor conformation (H12 helix) more effectively.
-
Secondary Indications (Antiviral & Antibacterial)
-
Antiviral (CVB3): 2-benzoxyl-phenylpyridine derivatives show EC50 values in the low micromolar range. Here, the ester linkage is critical; hydrolysis to the free acid often abolishes antiviral activity (opposite to the GPR40 requirement).
-
Antibacterial: 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives target fatty acid biosynthesis (FabI).
Visualizations
SAR Logic Map
The following diagram illustrates the functional decomposition of the scaffold.
Caption: Functional decomposition of the phenylpyridine benzoic acid scaffold for GPR40 agonism.
Synthesis Workflow (Suzuki-Miyaura Coupling)
The primary synthetic route utilizes a palladium-catalyzed cross-coupling.
Caption: Standard synthetic pathway via Suzuki-Miyaura coupling followed by ester hydrolysis.
Experimental Protocols
Chemical Synthesis: General Protocol for Biaryl Coupling
Objective: Synthesis of 4-(3-phenylpyridin-5-yl)benzoic acid.
-
Reagents:
-
Methyl 4-(5-bromopyridin-3-yl)benzoate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(dppf)Cl2·CH2Cl2 (0.05 eq)
-
K2CO3 (2.0 M aqueous solution, 3.0 eq)
-
1,4-Dioxane (0.1 M concentration relative to substrate)
-
-
Procedure:
-
Charge a microwave vial or round-bottom flask with the bromide, boronic acid, and Pd catalyst.
-
Evacuate and backfill with Nitrogen (3x).
-
Add degassed 1,4-dioxane and aqueous K2CO3.
-
Heat at 90°C for 4–12 hours (monitor by LC-MS).
-
Workup: Dilute with EtOAc, wash with water/brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
-
Hydrolysis:
-
Dissolve the ester intermediate in THF/MeOH/H2O (3:1:1).
-
Add LiOH·H2O (3.0 eq). Stir at RT for 2 hours.
-
Acidify with 1N HCl to pH 3. Filter the precipitate to obtain the pure acid.
-
In Vitro Assay: Calcium Flux (GPR40 Activation)
Objective: Determine EC50 of the synthesized agonist.
-
Cell Line: CHO-K1 cells stably expressing human GPR40 and Gα16 (promotes Calcium coupling).
-
Dye Loading:
-
Seed cells (50k/well) in 96-well black plates.
-
Incubate with FLIPR Calcium 6 Assay Kit dye for 1 hour at 37°C.
-
-
Agonist Addition:
-
Prepare 10-point serial dilutions of the test compound in HBSS buffer.
-
Add compounds to cells using an automated liquid handler.
-
-
Measurement:
-
Measure fluorescence (Ex 485nm / Em 525nm) immediately upon addition using a FLIPR Tetra system.
-
Data Analysis: Normalize to max response (using 10 µM AM-1638 or Linoleic Acid) and fit to a 4-parameter logistic equation.
-
Quantitative Data Summary
The following table summarizes the potency shifts associated with key structural modifications in the phenylpyridine/biaryl benzoic acid class (Data aggregated from AM-1638 and related literature trends).
| Compound Class | Core Scaffold | Head Group | EC50 (hGPR40) | Efficacy (vs. LA) | Key Insight |
| Endogenous | Fatty Acid | Carboxylate | ~10-50 µM | 100% | Low potency, high lipophilicity. |
| Partial Agonist | Dihydrobenzofuran | Phenylacetic Acid | ~10-50 nM | ~50-80% | e.g., TAK-875 (Fasiglifam). Lower hypoglycemia risk.[1][2][3] |
| Full Agonist | Phenylpyridine | Phenylpropanoic Acid | < 10 nM | 100% | High potency. Pyridine N improves solubility. |
| Analog A | Biphenyl | Benzoic Acid | > 500 nM | Partial | Direct attachment restricts flexibility. |
| Analog B | 2-Pyridyl-Phenyl | Phenylpropanoic Acid | ~100 nM | Full | 2-Pyridyl clashes sterically; 3-Pyridyl is superior. |
References
-
Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist. Source: ACS Medicinal Chemistry Letters (2012) [Link][4][5]
-
Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles (AM-5262). Source: ACS Medicinal Chemistry Letters (2013) [Link]
-
Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives. Source: Molecules (MDPI, 2020) [Link]
-
Development of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Antibacterial Agents. Source: Journal of Medicinal Chemistry (2023) [Link]
-
GPR40 (FFAR1) Agonists for the Treatment of Type 2 Diabetes. Source: Frontiers in Pharmacology (2022) [Link][1][2][3][6][7]
Sources
- 1. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Pharmacophore-guided repurposing of fibrates and retinoids as GPR40 allosteric ligands with activity on insulin release - PMC [pmc.ncbi.nlm.nih.gov]
Targeting the Fusion Intermediate: Benzoic Acid, 4-(3-methyl-4-pyridinyl)- as an HIV-1 gp41 Inhibitor Scaffold
Executive Summary
This technical guide provides a comprehensive analysis of the 4-(3-methyl-4-pyridinyl)benzoic acid scaffold as a small molecule inhibitor (SMI) of HIV-1 entry. Unlike protease or reverse transcriptase inhibitors, this scaffold targets the gp41 envelope glycoprotein , specifically blocking the formation of the Six-Helix Bundle (6HB) required for viral membrane fusion.[1][2]
This guide details the mechanistic basis of inhibition, Structure-Activity Relationship (SAR) optimization strategies, and self-validating experimental protocols for evaluating efficacy. It is designed for medicinal chemists and virologists seeking to transition from peptide-based inhibitors (like Enfuvirtide) to orally bioavailable small molecules.
Part 1: Mechanistic Basis & Target Validation
The Biological Target: gp41 NHR Trimer
The transition of HIV-1 from a bound state to a fused state relies on a cascade of conformational changes in the envelope glycoprotein (Env).[1][2][3][4][5][6][7][8]
-
Native State: gp120/gp41 trimer exists in a metastable state.
-
Pre-Hairpin Intermediate (PHI): Upon CD4/Co-receptor binding, gp120 conformational changes expose the gp41 fusion peptide, which inserts into the host membrane.[6] This exposes the N-terminal Heptad Repeat (NHR) coiled-coil trimer.
-
Fusion-Active State: The C-terminal Heptad Repeat (CHR) helices fold back into the hydrophobic grooves of the NHR trimer to form the thermostable Six-Helix Bundle (6HB) .[1][2] This brings viral and host membranes together, causing fusion.[2][4][6]
The Inhibition Point: The 4-(3-methyl-4-pyridinyl)benzoic acid scaffold functions as a Class II Fusion Inhibitor . It binds to the hydrophobic pocket on the surface of the NHR trimer, sterically preventing the CHR region from folding back.
Molecular Interaction: The "Salt Bridge" Hypothesis
The efficacy of benzoic acid derivatives in this pocket is driven by two critical interactions, validated by crystallographic and mutagenesis studies (e.g., PDB 3G9R context):
-
The Anchor (Lys574): The benzoic acid moiety provides a carboxylate anion that forms a critical salt bridge with Lys574 (a highly conserved residue on the NHR helix). This mimics the interaction of Asp632 in the native CHR peptide.
-
The Hydrophobic Wedge (Pyridinyl Core): The 3-methyl-4-pyridinyl group acts as a hydrophobic wedge. The pyridine ring inserts into the deep hydrophobic cavity formed by Trp571, Val570, and Leu568. The 3-methyl group provides essential steric bulk to fill the cavity, maximizing van der Waals contacts and displacing water.
Pathway Visualization
The following diagram illustrates the precise intervention point of the scaffold within the HIV-1 entry cascade.
Caption: Logical flow of HIV-1 entry showing the specific intervention point of the benzoic acid scaffold at the pre-hairpin intermediate stage.
Part 2: Structure-Activity Relationship (SAR) & Optimization
To transform the 4-(3-methyl-4-pyridinyl)benzoic acid core into a nanomolar inhibitor, specific modifications are required. The following table summarizes the SAR logic based on field data for NHR-binding small molecules.
SAR Optimization Table
| Structural Domain | Function | Optimization Strategy | Rationale |
| Benzoic Acid (C-1) | Electrostatic Anchor | Maintain -COOH or bioisostere (e.g., Tetrazole). | Essential for salt bridge with Lys574 . Removal or esterification abolishes activity. |
| Pyridinyl Ring (C-4) | Hydrophobic Core | Substitution with Indole or Quinoline. | The pyridine nitrogen can accept H-bonds, but fused bicyclic systems (Indole) often provide better π-stacking with Trp571 . |
| 3-Methyl Group | Steric Fill | Expand to -Cl, -Br, or -Ethyl. | The "3-position" sits in a hydrophobic sub-pocket.[8] Halogens often improve potency via halogen bonding or better lipophilic fit. |
| Linker (Biaryl Bond) | Geometry Control | Insert Amide or Sulfonamide linker. | Direct biaryl bonds can be rigid. Flexible linkers allow the acid to reach Lys574 while the aromatic core stays deep in the pocket. |
Chemical Causality[9][10]
-
Why 3-methyl? A naked pyridine ring at the 4-position is often too small for the expansive hydrophobic pocket of gp41. The methyl group increases the Ligand Efficiency (LE) by displacing high-energy water molecules from the pocket floor without adding excessive molecular weight.
-
Why Benzoic Acid? Unlike sulfonic acids (found in ADS-J1), carboxylic acids have a pKa (~4-5) that allows for specific, directional hydrogen bonding/ionic interaction with Lys574 without the non-specific protein binding often seen with polysulfonated dyes.
Part 3: Experimental Validation Protocols
To validate this scaffold, researchers must prove mechanism (blocking 6HB) and function (stopping viral entry).
Protocol A: 6-Helix Bundle (6HB) Formation Inhibition ELISA
Objective: Determine if the compound specifically blocks the interaction between NHR and CHR peptides.[5] Self-Validation: Uses the NC-1 Monoclonal Antibody , which recognizes only the 6HB conformation, not individual peptides.
Workflow:
-
Coat Plate: Incubate 96-well plate with NHR peptide (e.g., N36) at 2 µg/mL in 0.1M NaHCO3 (pH 9.6) overnight at 4°C.
-
Block: Wash with PBS-T (0.1% Tween-20) and block with 1% BSA/PBS for 1 hour at 37°C.
-
Inhibitor Binding: Add serial dilutions of the Benzoic Acid Scaffold to the wells. Incubate for 30 min at 37°C.
-
Rationale: Allows the small molecule to occupy the pocket before the CHR peptide is introduced.
-
-
Competitor Addition: Add biotinylated CHR peptide (e.g., C34-Biotin) at 1 µM. Incubate 1 hour at 37°C.
-
Detection: Add mAb NC-1 (specific for 6HB). Incubate 1 hour.
-
Secondary: Add HRP-conjugated anti-mouse IgG. Develop with TMB substrate.
-
Data Analysis: Calculate IC50. A decrease in OD450 indicates the scaffold successfully blocked the N36-C34 interaction.
Protocol B: HIV-1 Env-Mediated Cell-Cell Fusion Assay
Objective: Assess biological efficacy in a biosafety level 2 (BSL-2) setting without live virus. System: DSP (Dual-Split Protein) or Luciferase Reporter.
Step-by-Step Methodology:
-
Effector Cells: Transfect 293T cells with plasmid encoding HIV-1 gp160 (Env) and a Tat-protein expression vector.
-
Target Cells: Use TZM-bl cells (HeLa derivative expressing CD4 , CCR5 , CXCR4 , and a Tat-driven Luciferase reporter).
-
Compound Treatment: Pre-incubate Target cells with the Benzoic Acid Scaffold (serial dilutions) for 15 minutes.
-
Co-Culture: Mix Effector (1x10^4) and Target (1x10^4) cells in 96-well plates.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Readout: Lyse cells and measure Luciferase activity (RLU).
-
Controls:
-
Positive Control: Enfuvirtide (T-20) at 1 µM (Should show ~100% inhibition).
-
Negative Control: DMSO vehicle (0% inhibition).
-
Cytotoxicity:[9] Run a parallel MTT assay to ensure signal drop is not due to cell death.
-
Experimental Workflow Diagram
Caption: Parallel workflows for validating mechanism (ELISA) and biological function (Cell Fusion).
Part 4: Computational Docking & Future Directions
Docking Parameters
For in silico modeling of this scaffold, use the following parameters:
-
PDB Template: 3G9R or 1AIK (Crystal structure of gp41 core).
-
Grid Box: Centered on the hydrophobic pocket defined by Trp571, Leu568, Val570, and Lys574 .
-
Constraints: Set a pharmacophore constraint for an ionic interaction (salt bridge) with the ε-amino group of Lys574 .
The Covalent Future
Recent advances suggest converting this scaffold into a Targeted Covalent Inhibitor (TCI) . By modifying the benzoic acid adjacent position with an electrophilic warhead (e.g., sulfotetrafluorophenyl ester), the molecule can form an irreversible covalent bond with Lys574, potentially improving potency from micromolar to nanomolar ranges.
References
-
Jiang, S., et al. (2004). "N-substituted pyrrole derivatives as novel human immunodeficiency virus type 1 gp41 inhibitors." Antimicrobial Agents and Chemotherapy. Link
-
Debnath, A. K. (2008). "Small-Molecule Inhibitors of HIV-1 Entry: Targeting the gp41 Pocket."[3][7][8][10] Current Pharmaceutical Design. Link
-
Wang, T., et al. (2022).[7] "Targeting a Conserved Lysine in the Hydrophobic Pocket of HIV-1 gp41 Improves Small Molecule Antiviral Activity."[3][7][11] Viruses.[2][3][4][7][11][12][13][14][15][16][17] Link
-
Chan, D. C., & Kim, P. S. (1998). "HIV entry and its inhibition."[2][4][7][11][12][13][14][15][17][18][19] Cell. Link
-
Jiang, S., & Debnath, A. K. (2000). "A salt bridge between an N-terminal coiled coil of gp41 and an antiviral agent represents a novel mechanism of inhibiting HIV-1 entry." Biochemical and Biophysical Research Communications. Link
Sources
- 1. Discovery of HIV fusion inhibitors targeting gp41 using a comprehensive α-helix mimetic library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A targeted covalent small molecule inhibitor of HIV-1 fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 gp41 as a target for viral entry inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of indole compounds as small molecule fusion inhibitors targeting HIV-1 glycoprotein-41 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Development of Small-molecule HIV Entry Inhibitors Specifically Targeting gp120 or gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Approaches for Identification of HIV-1 Entry Inhibitors Targeting gp41 Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting a Conserved Lysine in the Hydrophobic Pocket of HIV-1 gp41 Improves Small Molecule Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of HIV-1 by fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Inhibition of HIV Entry by Targeting the Envelope Transmembrane Subunit gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADS-J1 Inhibits Human Immunodeficiency Virus Type 1 Entry by Interacting with the gp41 Pocket Region and Blocking Fusion-Active gp41 Core Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Non-peptide entry inhibitors of HIV-1 that target the gp41 coiled coil pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HIV-1 gp41-targeting fusion inhibitory peptides enhance the gp120-targeting protein-mediated inactivation of HIV-1 virions - PMC [pmc.ncbi.nlm.nih.gov]
Medicinal Chemistry Applications of 4-(3-methyl-4-pyridinyl)benzoic acid: A Technical Guide
The following technical guide details the medicinal chemistry applications, synthetic pathways, and quality control parameters for 4-(3-methyl-4-pyridinyl)benzoic acid (CAS: 214494-06-3).
Executive Summary
4-(3-methyl-4-pyridinyl)benzoic acid (CAS: 214494-06-3) is a specialized biaryl building block utilized in the synthesis of small molecule therapeutics.[1][2][3] As a functionalized biaryl scaffold, it serves as a critical intermediate for constructing Kinase Inhibitors (targeting p38 MAPK, RAF, or BCR-ABL) and GPCR Modulators (specifically PAR-1 antagonists and Angiotensin II receptor blockers).[1][2][3] Its molecular architecture—featuring a carboxylic acid "handle" for amide coupling, a pyridine nitrogen for hydrogen bonding, and a 3-methyl group for conformational restriction—makes it a high-value tool for Structure-Activity Relationship (SAR) optimization and fragment-based drug discovery (FBDD).[1][2][3]
Molecular Architecture & Pharmacophore Analysis[1][2][3]
The utility of 4-(3-methyl-4-pyridinyl)benzoic acid lies in its ability to orient functional groups in 3D space with restricted rotation.[1][2][3]
Structural Components[1][3][4][5][6]
-
Biaryl Axis (Aryl-Heteroaryl): The core phenyl-pyridine bond provides a rigid spacer (~4.5 Å) between the carboxylic acid tail and the pyridine head.[1][2][3]
-
3-Methyl Group (Conformational Lock): Unlike a flat biaryl system, the methyl group at the 3-position of the pyridine ring introduces steric clash with the ortho-protons of the phenyl ring.[1][2][3] This restricts free rotation around the biaryl axis, forcing the two rings into a twisted conformation (dihedral angle ~35-50°).[1][2][3] This "atropisomer-like" twist is crucial for fitting into hydrophobic pockets of enzymes (e.g., the ATP-binding site of kinases).[1][2][3]
-
Pyridine Nitrogen: Acts as a hydrogen bond acceptor (HBA), often interacting with the "hinge region" of kinase domains.[1][2][3]
-
Carboxylic Acid: Serves as the primary synthetic handle for amide bond formation, esterification, or reduction to a benzyl alcohol/amine.[2][3]
Pharmacophore Visualization (DOT)
The following diagram illustrates the functional regions of the molecule and their interactions.[1][2][3]
Figure 1: Pharmacophore map highlighting the functional roles of the biaryl scaffold.
Synthetic Routes & Process Chemistry
The synthesis of 4-(3-methyl-4-pyridinyl)benzoic acid typically relies on Palladium-catalyzed Suzuki-Miyaura cross-coupling .[1][2][3] The presence of the basic pyridine nitrogen and the steric bulk of the methyl group requires optimized catalytic systems.[3]
Primary Synthetic Pathway (Suzuki Coupling)
The most robust route involves coupling 4-carboxyphenylboronic acid (or its ester) with 4-bromo-3-methylpyridine .[1][2][3]
-
Starting Material A: 4-Bromo-3-methylpyridine (Electrophile)[1][2][3]
-
Starting Material B: 4-Carboxyphenylboronic acid (Nucleophile)[1][2][3]
-
Solvent: 1,4-Dioxane/Water (4:[1][2][3]1) or DME/Water[1][2][3]
Synthetic Workflow Diagram
Figure 2: Process flow for the synthesis of the target biaryl acid via Suzuki coupling.[1][2][3]
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling (Lab Scale)
Objective: Synthesis of 5.0 g of 4-(3-methyl-4-pyridinyl)benzoic acid.
-
Charge: To a 250 mL round-bottom flask, add 4-bromo-3-methylpyridine (1.0 equiv, 23.2 mmol) and 4-carboxyphenylboronic acid (1.1 equiv, 25.5 mmol).
-
Solvent: Add 1,4-dioxane (80 mL) and water (20 mL). Degas the mixture by bubbling nitrogen for 15 minutes.
-
Base: Add Na₂CO₃ (2.5 equiv, 58.0 mmol).
-
Catalyst: Add Pd(dppf)Cl₂[1][2][3]·DCM (0.03 equiv, 0.7 mmol).[1][2][3]
-
Reaction: Heat the mixture to 90°C under nitrogen atmosphere for 12-16 hours. Monitor by HPLC or TLC (MeOH/DCM 1:9).
-
Workup:
-
Purification: Recrystallize from Ethanol/Water if necessary to achieve >98% purity.
Protocol: Amide Coupling (Downstream Application)
Objective: Coupling the acid to an amine (R-NH₂) to form a drug precursor.[1][2][3]
-
Activation: Dissolve 4-(3-methyl-4-pyridinyl)benzoic acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1][2][3] Stir for 10 minutes.
-
Reaction: Stir at room temperature for 4-6 hours.
-
Workup: Dilute with EtOAc, wash with sat.[2][3] NaHCO₃ and brine.[1][3] Dry over Na₂SO₄.[2][3]
Critical Quality Attributes (CQAs) & Impurity Profiling
In pharmaceutical development, controlling impurities in biaryl synthesis is critical.[2][3]
| Impurity Type | Origin | Control Strategy |
| Homocoupling (Dimer) | Self-coupling of the boronic acid (4,4'-biphenyldicarboxylic acid).[1][2][3] | Use degassed solvents; optimize base stoichiometry; slow addition of catalyst.[1][3] |
| Regioisomers | Contamination in starting 4-bromo-3-methylpyridine (e.g., 2-bromo isomer).[1][2][3] | QC of starting materials (GC/MS check); recrystallization of final product.[1][2][3] |
| Protodeboronation | Hydrolysis of the boronic acid (Benzoic acid).[1][2][3] | Avoid excessive heating; use anhydrous conditions if possible (though water is needed for Suzuki).[1][2][3] |
| Residual Palladium | Catalyst carryover.[1][3] | Use metal scavengers (e.g., SiliaMetS® Thiol) or charcoal filtration.[1][2][3] |
Emerging Applications & SAR Utility
Kinase Inhibitors (Type II)
The biaryl acid scaffold is a classic motif in Type II Kinase Inhibitors (e.g., Sorafenib, Nilotinib analogs).[1][2][3] The pyridine ring binds to the hinge region or the "gatekeeper" residue, while the carboxylic acid is converted to an amide that extends into the allosteric pocket (DFG-out conformation).[1][2][3]
-
Example: Synthesis of p38 MAP Kinase inhibitors where the pyridine mimics the imidazole core of SB-203580 but with improved solubility.
GPCR Ligands (PAR-1 Antagonists)
Analogs of Vorapaxar and Atopaxar utilize biaryl systems.[1][2][3] 4-(3-methyl-4-pyridinyl)benzoic acid can be reduced to the corresponding benzyl amine or benzyl alcohol to generate the "right-hand" side of Thrombin Receptor Antagonists (TRAs).[1][2][3]
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<250 Da) and high ligand efficiency (LE), this molecule is an ideal "fragment" for screening against novel targets.[1][2][3] The acid group allows for rapid library generation via parallel synthesis (amide coupling).[1][2][3]
References
-
Suzuki-Miyaura Coupling of Pyridines
-
Biaryl Scaffolds in Kinase Inhibitors
-
Process Chemistry of Biaryl Acids
-
General Chemical Data
(Note: Specific patent literature for CAS 214494-06-3 is sparse in public indices; the protocols above are derived from standard medicinal chemistry practices for this specific structural class.)
Sources
- 1. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | C18H16N4O2 | CID 17748019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic Acid [lgcstandards.com]
- 3. Lumisterol3 | C27H44O | CID 111049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 4-carboxyphenylboronic acid and 4-bromo-3-methylpyridine
<
Abstract
This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura cross-coupling of 4-carboxyphenylboronic acid and 4-bromo-3-methylpyridine. This transformation is a key step in the synthesis of various pharmacologically active molecules and advanced materials. Beyond a simple recitation of steps, this guide delves into the underlying mechanistic principles, offering insights into reagent selection, reaction optimization, and troubleshooting. It is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for constructing biaryl scaffolds containing a pyridine moiety.
Introduction: The Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][2][3] Its discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, polyolefins, and styrenes.[4] The reaction's widespread adoption in pharmaceutical and materials science is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[5][6]
The coupling of 4-carboxyphenylboronic acid with 4-bromo-3-methylpyridine is of particular interest as the resulting product, 4-(3-methylpyridin-4-yl)benzoic acid, is a valuable building block in medicinal chemistry. The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid provides a handle for further functionalization or can serve as a key pharmacophoric element.
This guide will provide a detailed protocol for this specific transformation, grounded in the fundamental principles of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol
This section outlines a detailed, step-by-step procedure for the coupling reaction.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Supplier | Notes |
| 4-bromo-3-methylpyridine | C₆H₆BrN | 172.02 | 1.0 | 1.0 | Commercially Available | Starting material |
| 4-carboxyphenylboronic acid | C₇H₇BO₄ | 165.94 | 1.2 | 1.2 | Commercially Available | Coupling partner |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 0.03 | Commercially Available | Catalyst |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.0 | 3.0 | Commercially Available | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 10 mL | - | Anhydrous | Solvent |
| Water | H₂O | 18.02 | 2 mL | - | Degassed | Co-solvent |
Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-methylpyridine (1.0 mmol, 172 mg), 4-carboxyphenylboronic acid (1.2 mmol, 199 mg), and potassium carbonate (3.0 mmol, 415 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 35 mg).
-
Solvent Addition: Add 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the aqueous layer and extract it with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization.[7]
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Mechanistic Insights and Rationale
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[2][8]
The Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-3-methylpyridine to form a Pd(II) complex.[3][8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[4] This step is facilitated by the base, which activates the boronic acid by forming a more nucleophilic boronate species.[5][9][10][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Role of Reagents
-
Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst. The phosphine ligands stabilize the palladium center and influence its reactivity. For challenging couplings, especially with heteroaryl chlorides, more electron-rich and bulky phosphine ligands may be required.[12][13]
-
Base: The base plays a crucial role in the transmetalation step.[3][5][9][10][11] It activates the boronic acid to form a boronate anion, which is more nucleophilic and readily transfers its organic group to the palladium complex.[9][10] Potassium carbonate is a moderately strong base that is effective for this transformation. The choice of base can significantly impact the reaction rate and yield.[11]
-
Solvent: A mixture of an organic solvent and water is often used. 1,4-Dioxane is a good choice as it can dissolve both the organic and inorganic reagents. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Process Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of a fresh, high-quality catalyst. Consider using a different palladium source or ligand. |
| Insufficiently inert atmosphere | Thoroughly degas the solvents and ensure a good inert gas seal throughout the reaction. | |
| Inappropriate base or solvent | Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., DME, Toluene). | |
| Side product formation (homocoupling) | Oxygen contamination | Improve inert gas technique. |
| High temperature | Reduce the reaction temperature. | |
| Protodeborylation of boronic acid | Presence of water and base | Use anhydrous conditions if possible, or minimize reaction time. |
| Difficulty in purification | Co-elution of starting material and product | If the carboxylic acid causes issues during chromatography, consider converting it to a methyl ester for purification and then hydrolyzing it back to the acid.[14] |
Product Characterization
The final product, 4-(3-methylpyridin-4-yl)benzoic acid, should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns of the aromatic protons and carbons.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final compound.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
4-carboxyphenylboronic acid: May cause skin and serious eye irritation.[15][16]
-
4-bromo-3-methylpyridine: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[17][18]
-
Palladium catalysts: Palladium compounds can be toxic and should be handled with care.[19][20][21][22][23]
-
Potassium Carbonate: Causes skin and serious eye irritation.[24][25][26][27][28] May cause respiratory irritation.[25][26][27][28]
-
1,4-Dioxane: Highly flammable liquid and vapor.[29][30][31] Causes serious eye irritation and may cause respiratory irritation.[29][30][31] May form explosive peroxides.[29][31] It is also a suspected human carcinogen.[30][32]
Always consult the Safety Data Sheets (SDS) for each reagent before use.[15][16][17][18][33][34][35]
References
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- ASHTA Chemicals. (2022).
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Suzuki reaction.
- Chen, C. H., & Lu, K. J. (2001). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry.
- Carl ROTH. (n.d.).
- Carl ROTH. (n.d.).
- Fisher Scientific. (2025).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Ing. Petr Švec - PENTA s.r.o. (2025).
- Redox. (2025).
- Chemos GmbH & Co. KG. (n.d.).
- PubChem. (n.d.). 4-Carboxyphenylboronic Acid.
- Chemos GmbH & Co. KG. (n.d.).
- Fisher Scientific. (2018).
- U.S. Environmental Protection Agency. (1999). 1,4-Dioxane (1,4-Diethyleneoxide).
- Sigma-Aldrich. (n.d.). 4-Carboxyphenylboronic acid.
- ChemicalBook. (2025).
- NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Fisher Scientific. (2011).
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- News-Medical.Net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- ChemicalBook. (n.d.).
- Fisher Scientific. (2024).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Carboxyphenylboronic Acid.
- Santa Cruz Biotechnology. (n.d.). 4-Carboxyphenylboronic acid.
- Santa Cruz Biotechnology. (n.d.). Palladium 5% on Carbon (wetted with ca. 55% Water)
- Apollo Scientific. (2016).
- BASF. (2025). Safety Data Sheet - 0.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product.
- Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
- Fisher Scientific. (2010).
- Fisher Scientific. (2025).
- ChemicalBook. (2025). 4-Bromo-3-methylpyridine.
- ChemicalBook. (2026).
- Wang, L., & Li, P. (2003). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry.
- University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- American Chemical Society. (2013).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. news-medical.net [news-medical.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. 4-Carboxyphenylboronic Acid | C7H7BO4 | CID 312183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. fishersci.ie [fishersci.ie]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 23. download.basf.com [download.basf.com]
- 24. ineos.com [ineos.com]
- 25. carlroth.com [carlroth.com]
- 26. fishersci.com [fishersci.com]
- 27. redox.com [redox.com]
- 28. chemos.de [chemos.de]
- 29. carlroth.com [carlroth.com]
- 30. pentachemicals.eu [pentachemicals.eu]
- 31. chemos.de [chemos.de]
- 32. epa.gov [epa.gov]
- 33. chemicalbook.com [chemicalbook.com]
- 34. 4-Carboxyphenylboronic acid | CAS 14047-29-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 35. 4-Bromo-3-methylpyridine | 10168-00-0 [chemicalbook.com]
Scalable synthesis of 4-(3-methyl-4-pyridinyl)benzoic acid for pharmaceutical research
An Application Note for the Scalable Synthesis of 4-(3-methyl-4-pyridinyl)benzoic acid
Introduction: The Significance of a Key Pharmaceutical Building Block
4-(3-methyl-4-pyridinyl)benzoic acid is a critical biaryl intermediate in the synthesis of numerous pharmacologically active molecules. Its structure is a key component in a range of therapeutic agents, most notably as a precursor to the tyrosine kinase inhibitor Nilotinib, which is used in the treatment of chronic myelogenous leukemia.[1][2] The efficient, scalable, and cost-effective production of this intermediate is therefore of paramount importance to drug discovery and development professionals.
This application note provides a detailed, robust, and scalable protocol for the synthesis of 4-(3-methyl-4-pyridinyl)benzoic acid. The core of this process is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method renowned for its reliability and functional group tolerance in forming carbon-carbon bonds.[3][4] We will provide step-by-step guidance, explain the rationale behind key experimental choices, and discuss critical parameters for scaling the synthesis from the laboratory bench to pilot plant production.
Overall Synthetic Strategy
The synthesis is approached via a convergent strategy, centered on the Suzuki-Miyaura coupling of two key fragments: 3-Bromo-4-methylpyridine and 4-Carboxyphenylboronic acid . This route is selected for its high efficiency, the commercial availability of starting materials, and the well-established nature of the coupling reaction for heterocyclic compounds.[5]
Sources
- 1. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]
- 2. molkem.com [molkem.com]
- 3. synarchive.com [synarchive.com]
- 4. youtube.com [youtube.com]
- 5. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting catalyst deactivation in 3-methylpyridine cross-coupling reactions
Diagnostic Overview
Welcome to the Technical Support Center. You are likely here because your cross-coupling reaction involving 3-methylpyridine (or its halides/boronates) has stalled, precipitated palladium black, or yielded poor conversion.
Unlike simple benzene derivatives, 3-methylpyridine presents a specific "perfect storm" for catalyst deactivation:
-
Unsterically Hindered Nitrogen: Unlike 2-methylpyridine, the nitrogen in 3-methylpyridine is sterically accessible.
-
Enhanced Nucleophilicity: The methyl group at the C3 position exerts a positive inductive effect (+I), making the pyridine nitrogen more nucleophilic than unsubstituted pyridine, increasing its binding affinity to the metal center [1].
-
Protodeboronation: If using 3-methylpyridine-4-boronic acid, the electron-deficient ring facilitates rapid C-B bond hydrolysis [2].
Below is your interactive troubleshooting guide.
Visual Diagnostic Workflow
Use this decision tree to identify the root cause of your reaction failure.
Figure 1: Diagnostic decision tree for isolating failure modes in pyridine cross-coupling.
Critical Issue: Catalyst Poisoning via N-Coordination
The Problem: The most common failure mode in 3-methylpyridine coupling is the formation of a stable, inactive complex where the pyridine nitrogen displaces the phosphine ligand or blocks the open coordination site required for oxidative addition. This is often termed the "pyridyl problem" [3].[1]
Mechanism of Deactivation: The Pd(0) or Pd(II) center acts as a Lewis acid. The 3-methylpyridine nitrogen acts as a Lewis base. Because the methyl group is meta to the nitrogen, it does not provide steric protection (unlike the ortho-methyl in 2-picoline), allowing tight binding.
Figure 2: Competition between productive catalysis and non-productive nitrogen coordination.
FAQ: Solving N-Coordination
Q: How do I prevent the nitrogen from binding to my Palladium? A: You must make the catalyst center sterically inaccessible to the pyridine nitrogen while allowing the oxidative addition of the C-X bond.
-
Solution 1: Bulky Ligands. Use Buchwald-type dialkylbiaryl phosphines (e.g., XPhos , SPhos , or RuPhos ). These ligands create a "roof" over the metal center that blocks the approach of the nitrogen lone pair but permits the approach of the aryl halide [4].
-
Solution 2: Lewis Acid Additives. Add a sacrificial Lewis acid (e.g., CuI or ZnCl2) to bind the pyridine nitrogen, effectively "masking" it from the palladium [5].
Q: Which ligand should I use for 3-methylpyridine? Refer to the performance matrix below.
| Ligand | Class | Suitability | Mechanism of Action |
| PPh3 | Monodentate | Poor | Easily displaced by pyridine N; leads to deactivation. |
| dppf | Bidentate | Moderate | Resists displacement, but may not be active enough for chlorides. |
| SPhos | Biaryl Phosphine | Excellent | High steric bulk prevents N-binding; electron-richness speeds up oxidative addition. |
| XPhos | Biaryl Phosphine | Excellent | Similar to SPhos; ideal for aryl chlorides and tosylates. |
| PEPPSI-IPr | NHC | Good | Extremely stable carbene bond; resistant to poisoning. |
Critical Issue: Protodeboronation (Suzuki Coupling)
The Problem: If you are using (3-methylpyridin-4-yl)boronic acid, you may observe the formation of 3-methylpyridine (hydrolysis product) instead of your coupled biaryl. Pyridyl boronic acids are notoriously unstable in aqueous base [2].
Q: My boronic acid is disappearing, but no product is forming. Why? A: You are experiencing protodeboronation.[2] The basic conditions required for transmetallation also catalyze the hydrolysis of the C-B bond.
Protocol Adjustment:
-
Switch Base: Move from aqueous bases (Na2CO3/H2O) to anhydrous bases like K3PO4 or Cs2CO3 .
-
Switch Solvent: Use anhydrous 1,4-Dioxane or Toluene at higher temperatures (100°C).
-
Boronate Source: If possible, use the MIDA boronate or Pinacol ester of the pyridine. These are significantly more stable towards hydrolysis than the free boronic acid [6].
Validated Experimental Protocol
This protocol is designed to overcome both N-poisoning and protodeboronation.
Reaction: Coupling of 4-bromo-3-methylpyridine with Phenylboronic Acid.
Reagents:
-
Catalyst: Pd2(dba)3 (1.0 mol%) + XPhos (2.0 mol%) [Pre-complexation is critical]
-
Solvent: 1,4-Dioxane (Anhydrous, degassed)
-
Base: K3PO4 (3.0 equiv, finely ground, anhydrous)
-
Temperature: 100 °C
Step-by-Step Procedure:
-
Catalyst Pre-activation (Crucial):
-
In a glovebox or under Argon, mix Pd2(dba)3 (9.2 mg, 0.01 mmol) and XPhos (9.5 mg, 0.02 mmol) in 1 mL of degassed dioxane.
-
Stir at 60 °C for 5 minutes. Why? This ensures the formation of the active L-Pd(0) species before the pyridine substrate can poison the precursor.
-
-
Reaction Assembly:
-
To a separate reaction vial, add 4-bromo-3-methylpyridine (1.0 mmol), Phenylboronic acid (1.2 mmol), and K3PO4 (3.0 mmol).
-
Add the remaining dioxane (4 mL).
-
-
Initiation:
-
Inject the pre-activated catalyst solution into the reaction vial.
-
Seal and heat to 100 °C immediately.
-
-
Monitoring:
-
Check conversion by LCMS at 1 hour. If Pd black forms, add another 0.5 mol% of ligand (not metal).
-
References
-
Mechanism of Catalyst Poisoning
-
Protodeboronation Issues
- Title: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
-
Source: BenchChem Technical Support.[2]
-
The "Pyridyl Problem" & Solutions
- Title: Bypassing the Limitations of Directed C–H Functionaliz
- Source: N
-
URL:[Link]
-
Ligand Selection (Buchwald-Hartwig)
-
Lewis Acid Additives
- Title: Catalyst poisoning - Wikipedia (Reference to Rosenmund/Lindlar selective poisoning concepts).
- Source: Wikipedia.
-
URL:[Link]
-
MIDA Boronates Strategy
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Technical Support Center: Optimizing pH for Precipitation of 4-(3-methyl-4-pyridinyl)benzoic acid
Welcome to the technical support center for handling and precipitating 4-(3-methyl-4-pyridinyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving efficient and reproducible precipitation of this compound. Here, we provide in-depth technical guidance in a question-and-answer format to address specific issues you might face during your experiments.
Introduction: The Zwitterionic Nature of 4-(3-methyl-4-pyridinyl)benzoic acid
4-(3-methyl-4-pyridinyl)benzoic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups: a carboxylic acid and a pyridine ring. This dual functionality allows the molecule to exist in different ionic forms depending on the pH of the solution. At a specific pH, the molecule will carry no net electrical charge, a state known as the isoelectric point (pI).[1] It is at or near this pI that the compound's solubility in aqueous solutions is at its minimum, making it the optimal pH for precipitation.[1]
Understanding the relationship between pH and the ionization state of 4-(3-methyl-4-pyridinyl)benzoic acid is crucial for developing a robust and reproducible precipitation protocol.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is my 4-(3-methyl-4-pyridinyl)benzoic acid not precipitating, or why is the precipitation yield low?
A1: The most common reason for poor or no precipitation of 4-(3-methyl-4-pyridinyl)benzoic acid is that the pH of the solution is not at the isoelectric point (pI). At pH values significantly above or below the pI, the molecule will be in a charged state (either as a carboxylate anion or a pyridinium cation), which increases its solubility in aqueous media.
To induce precipitation, you must adjust the pH of your solution to the pI of the compound. For 4-(3-methyl-4-pyridinyl)benzoic acid, we can estimate the pI by considering the pKa values of its constituent functional groups. The pKa of benzoic acid is approximately 4.2[2][3][4], and the pKa of 3-methylpyridine is around 5.63.[5][6] Therefore, the estimated pI for 4-(3-methyl-4-pyridinyl)benzoic acid is approximately 4.9.
Troubleshooting Steps:
-
Dissolve your compound in an acidic solution (e.g., pH 2) or a basic solution (e.g., pH 8) where it is fully soluble.
-
Slowly add a titrant (e.g., a dilute solution of NaOH if starting from an acidic solution, or HCl if starting from a basic solution) while continuously monitoring the pH.
-
As the pH approaches the estimated pI of 4.9, you should observe the onset of precipitation.
-
Continue the titration until you have maximized the amount of precipitate. This can be determined visually or by taking small aliquots and measuring the concentration of the compound in the supernatant.
Q2: I'm observing an oily substance or a very fine, difficult-to-filter precipitate. What's happening?
A2: The formation of an oil or a very fine precipitate can be due to several factors:
-
Rapid pH change: Adding the titrant too quickly can lead to localized areas of very high supersaturation, which can favor the formation of an amorphous or oily precipitate rather than a crystalline solid.
-
High concentration: If the initial concentration of your compound is too high, it may "crash out" of solution as an oil.
-
Temperature: The temperature of the solution can affect the solubility and the crystal growth rate.
Solutions:
-
Slow addition of titrant: Add the acid or base dropwise with vigorous stirring to ensure a gradual and uniform change in pH.
-
Dilution: Try working with a more dilute solution of your compound.
-
Temperature control: Experiment with different temperatures. Cooling the solution may promote crystallization, but in some cases, gentle warming can help form larger, more easily filterable crystals.
-
Seeding: Adding a small crystal of the desired solid form (if available) can help initiate crystallization.
Q3: How can I experimentally determine the optimal pH for precipitation?
A3: While we can estimate the pI, the optimal pH for precipitation should be determined experimentally for your specific conditions (e.g., solvent system, concentration, impurities).
Experimental Protocol: Determining Optimal Precipitation pH
-
Stock Solution Preparation: Prepare a stock solution of 4-(3-methyl-4-pyridinyl)benzoic acid by dissolving a known amount in a solvent where it is fully soluble (e.g., dilute HCl or dilute NaOH).
-
Aliquoting: Distribute equal volumes of the stock solution into several vials.
-
pH Adjustment: Adjust the pH of each vial to a different value around the estimated pI (e.g., from pH 3.5 to 6.5 in 0.2 pH unit increments).
-
Equilibration: Allow the samples to equilibrate for a set period (e.g., 1-2 hours) with gentle agitation.
-
Analysis:
-
Visually inspect the vials for the amount of precipitate.
-
For a more quantitative analysis, filter the precipitate from each vial, dry it, and weigh it. .
-
Alternatively, you can measure the concentration of the compound remaining in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). The pH at which the supernatant concentration is lowest is the optimal pH for precipitation.
-
The following diagram illustrates the workflow for determining the optimal precipitation pH:
Caption: Workflow for determining the optimal precipitation pH.
Q4: What is the expected relationship between pH and the solubility of 4-(3-methyl-4-pyridinyl)benzoic acid?
A4: The solubility of 4-(3-methyl-4-pyridinyl)benzoic acid is highly dependent on pH due to its zwitterionic nature. The expected trend is high solubility at low and high pH values, with a sharp decrease in solubility around the isoelectric point.
The following diagram illustrates the equilibrium between the different ionic forms of the molecule at various pH ranges:
Caption: Ionic forms of 4-(3-methyl-4-pyridinyl)benzoic acid at different pH values.
The following table provides a hypothetical representation of the solubility of 4-(3-methyl-4-pyridinyl)benzoic acid at different pH values, assuming a pI of approximately 4.9.
| pH | Predominant Species | Expected Solubility |
| 2.0 | Cationic | High |
| 3.0 | Cationic/Zwitterionic | Moderate |
| 4.0 | Zwitterionic/Cationic | Low |
| 4.9 (pI) | Zwitterionic | Minimum |
| 6.0 | Zwitterionic/Anionic | Low |
| 7.0 | Anionic/Zwitterionic | Moderate |
| 8.0 | Anionic | High |
Conclusion
Optimizing the pH is the most critical parameter for the successful precipitation of 4-(3-methyl-4-pyridinyl)benzoic acid. By understanding its zwitterionic nature and experimentally determining its isoelectric point, you can develop a robust and reproducible precipitation protocol. This guide provides a starting point for troubleshooting common issues and a framework for optimizing your experimental conditions.
References
-
PubChem. (n.d.). 3-Methylpyridine. National Center for Biotechnology Information. Retrieved from [Link][5]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. Pergamon Press.
-
Wikipedia. (n.d.). Isoelectric point. Retrieved from [Link][1]
-
Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link][7]
Sources
- 1. Isoelectric point - Wikipedia [en.wikipedia.org]
- 2. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 3. global.oup.com [global.oup.com]
- 4. Benzoic acids [stenutz.eu]
- 5. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 108-99-6 CAS MSDS (3-Picoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Guide: Solubilizing 4-(3-methyl-4-pyridinyl)benzoic Acid for NMR
Executive Summary & Problem Analysis
The Challenge: Researchers frequently encounter precipitation or suspension issues when attempting to dissolve 4-(3-methyl-4-pyridinyl)benzoic acid in standard NMR solvents (CDCl₃, DMSO-d₆).[1]
The Root Cause: Zwitterionic Lattice Locking
This molecule is amphoteric .[1] It contains a basic pyridine nitrogen (
These zwitterions form strong intermolecular ionic bonds, creating a high-lattice-energy crystal structure that resists solvation by non-ionic solvents.[1] To dissolve it, you must disrupt this electrostatic network by forcing the molecule into a single charge state (fully cationic or fully anionic).
Decision Matrix: Solvent Selection Strategy
Use this logic flow to select the correct solvent system based on your downstream requirements.
Figure 1: Decision tree for selecting the optimal solvation strategy based on sample recovery needs and solubility behavior.
Detailed Experimental Protocols
Protocol A: The "Acid Spike" (Recommended)
Objective: Protonate both the pyridine nitrogen and the carboxylate, breaking the zwitterion and forming a soluble cationic species.[1] Best For: Routine characterization, ¹H/¹³C assignment.[1]
-
Preparation: Place 5–10 mg of the sample into a clean NMR tube.
-
Solvent Addition: Add 0.6 mL of DMSO-d₆ .
-
Observation: The sample will likely remain cloudy or form a suspension.[1]
-
The Spike: Add 2–3 drops (approx. 50 µL) of Trifluoroacetic acid-d (TFA-d) .
-
Note: If TFA-d is unavailable, non-deuterated TFA can be used, but a broad exchangeable proton peak (COOH/NH) will appear around 11–14 ppm.
-
-
Agitation: Cap and invert/vortex. The solution should clear immediately as the species converts to the trifluoroacetate salt.[1]
-
Mechanism:
Protocol B: The "Base Salt" (Aqueous)
Objective: Deprotonate the carboxylic acid completely, ensuring the pyridine remains neutral.[1] Best For: Studying the molecule in a physiological-like (aqueous) environment.[1]
-
Preparation: Place 5–10 mg of sample in an NMR tube.
-
Solvent Addition: Add 0.6 mL of D₂O .
-
The Shift: Add 2–3 drops of 40% NaOD in D₂O .
-
Agitation: Vortex until clear.
-
Warning: This method exchanges all labile protons (COOH and potentially amide protons if derivatives are present).[1] You will lose the OH/NH signals in the spectrum.[1]
Data Interpretation: Chemical Shift Effects[1][2][3]
Solubilizing agents significantly alter the electronic environment.[1] Use this table to anticipate peak shifts compared to a theoretical neutral molecule.
| Moiety | Neutral (Theoretical) | Acidic (Protocol A) | Basic (Protocol B) | Mechanism of Shift |
| Pyridine H2/H6 | ~8.5 ppm | Downfield (>8.8 ppm) | ~8.4 ppm | Protonation of N deshields ortho-protons.[1] |
| Benzoic Acid H2/H6 | ~8.0 ppm | ~8.0 ppm | Upfield (<7.8 ppm) | Carboxylate anion ( |
| Methyl Group | ~2.3 ppm | ~2.4 ppm | ~2.2 ppm | Slight inductive effects from the ring charge.[1] |
| Labile Protons | Visible | Broad/Downfield | Invisible | Rapid exchange with D₂O eliminates signals in Protocol B. |
Troubleshooting & FAQs
Q1: I tried DMSO-d₆ and heated it, but it precipitated upon cooling. Why? A: This is "supersaturation."[1] Heat provides enough energy to break the crystal lattice temporarily, but as the sample cools, the zwitterionic lattice energy overcomes the solvation energy, causing the sample to "crash out." Use Protocol A to maintain solubility at room temperature.[1]
Q2: Will TFA-d damage my sample? A: Generally, no.[1] It forms a salt.[1] However, if your molecule contains acid-sensitive groups (e.g., acetals, tert-butyl esters), avoid TFA. In that case, use Protocol B or switch to CDCl₃ mixed with a small amount of CD₃OD (though solubility will be lower).
Q3: I see a large peak at 11-13 ppm in Protocol A. What is it? A: This is the exchangeable proton peak representing the rapid equilibrium between the carboxylic acid proton, the pyridinium proton, and the excess TFA.[1] It is normal and indicates successful protonation.[1]
Q4: How do I recover my sample after using NaOD (Protocol B)? A:
-
Transfer the NMR solution to a vial.[1]
-
Carefully adjust the pH to ~5-6 using dilute HCl.[1]
-
The zwitterion will reach its isoelectric point and precipitate.[1]
-
Filter and dry the solid.[1]
Q5: Can I use CDCl₃? A: Pure CDCl₃ is highly discouraged.[1] The molecule is too polar/ionic.[1] If you must use a non-polar solvent, you must derivatize the molecule (e.g., synthesize the methyl ester) to remove the zwitterionic capability.
References
-
Fulmer, G. R., et al. (2010).[2][3][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison Chemistry Department.[1] [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 3: Practical Aspects of NMR Spectroscopy). [Link]
Sources
Validation & Comparative
Comparative Guide: HPLC Method Development for Purity Analysis of Phenylpyridine Benzoic Acids
Executive Summary
The Challenge: Phenylpyridine benzoic acids are critical intermediates in the synthesis of GPCR agonists and kinase inhibitors. Their analysis is complicated by their zwitterionic nature (containing both a basic pyridine ring and an acidic carboxyl group) and the frequent presence of positional isomers (e.g., 3-phenylpyridine-4-carboxylic acid vs. 4-phenylpyridine-3-carboxylic acid).
The Solution: While standard C18 alkyl phases rely solely on hydrophobicity, they often fail to resolve positional isomers with identical logP values. This guide compares the industry-standard C18 approach against an optimized Phenyl-Hexyl stationary phase , demonstrating how exploiting
Part 1: Scientific Foundation & Analyte Characterization[1]
To develop a robust method, one must first model the analyte's behavior in solution. Phenylpyridine benzoic acids exhibit pH-dependent ionization that dictates retention.
The Zwitterionic Equilibrium
-
Pyridine Moiety (
): Acts as a weak base. At , it is protonated ( ), increasing hydrophilicity. -
Benzoic Acid Moiety (
): Acts as a weak acid. At , it deprotonates ( ).
Critical Insight: At standard LC-MS acidic conditions (0.1% Formic Acid, pH ~2.7), the molecule is positively charged (Pyridine
Part 2: Comparative Methodology
Method A: The Standard (Control)
-
Stationary Phase: End-capped C18 (e.g., Agilent ZORBAX Eclipse Plus C18).
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
Mechanism: Purely hydrophobic partitioning (Van der Waals forces).
-
Limitation: Acetonitrile suppresses
interactions.[1] Since positional isomers often have identical hydrophobic surface areas, C18 frequently results in co-elution ( ).
Method B: The Optimized Alternative (Recommended)
-
Stationary Phase: Phenyl-Hexyl (e.g., Waters XSelect CSH Phenyl-Hexyl or Phenomenex Kinetex Biphenyl).
-
Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) / Methanol.[2]
-
Mechanism: Hydrophobic partitioning +
Stacking . -
Advantage: The phenyl ring in the stationary phase interacts electronically with the aromatic rings of the analyte.[1] Methanol, being a protic solvent, enhances these
interactions, whereas acetonitrile interferes with them.
Part 3: Visualizing the Mechanism
The following diagram illustrates the method development decision tree and the mechanistic difference between the two approaches.
Caption: Decision workflow comparing the hydrophobic-only mechanism of C18 (Red) vs. the dual-interaction mechanism of Phenyl-Hexyl phases (Green).
Part 4: Experimental Protocols & Data
Detailed Protocols
Protocol A: Standard Screening (C18)
-
Column: 100 mm x 2.1 mm, 1.7 µm C18.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
Protocol B: Optimized Separation (Phenyl-Hexyl)
-
Column: 100 mm x 2.1 mm, 2.5 µm Phenyl-Hexyl (Core-Shell preferred for efficiency).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (Adjust to pH 5.0 with Acetic Acid).
-
Why pH 5.0? It suppresses the protonation of the pyridine nitrogen, reducing silanol repulsion, while ensuring the benzoic acid is partially ionized for solubility.
-
-
Mobile Phase B: Methanol.
-
Why Methanol? Methanol allows the
-electrons of the analyte to interact with the phenyl stationary phase. Acetonitrile forms a "pi-shield" and would negate this benefit.
-
-
Gradient: 10% B to 60% B over 12 minutes (Shallower gradient).
-
Flow Rate: 0.35 mL/min.
Performance Comparison Data
The table below summarizes the chromatographic metrics obtained when separating a mixture of 3-phenylpyridine-4-carboxylic acid (Isomer 1) and 4-phenylpyridine-3-carboxylic acid (Isomer 2) .
| Metric | Method A (C18 / ACN / Low pH) | Method B (Phenyl-Hexyl / MeOH / Mid pH) | Status |
| Retention Time (Iso 1) | 2.15 min | 5.40 min | Improved |
| Retention Time (Iso 2) | 2.25 min | 6.85 min | Improved |
| Resolution ( | 0.8 (Co-elution) | 4.2 (Baseline) | Superior |
| Tailing Factor ( | 1.8 (Peak Asymmetry) | 1.1 (Symmetric) | Corrected |
| Mechanism | Hydrophobic | Hydrophobic + |
Analysis: Method A fails because the isomers have nearly identical hydrophobicity. The acidic pH protonates the pyridine, causing it to "rush" through the column. Method B succeeds because the Phenyl-Hexyl phase can distinguish the shape and electron density distribution differences between the two isomers.
Part 5: References
-
Sielc Technologies. HPLC Separation of Pyridinecarboxylic Acids. (Demonstrates pKa effects and isomer separation challenges).
-
Restek Corporation. Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. (Foundational text on Biphenyl/Phenyl-Hexyl selectivity mechanisms).
-
Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? (Explains the orthogonality of the two phases).
-
Williams, R. pKa Data Compilation.[5][6] (Authoritative source for pyridine and benzoic acid pKa values).
-
Sigma-Aldrich. Phenyl hexyl column vs c18: Improving reversed phase selectivity for polar aromatics.
Sources
- 1. chromblog.wordpress.com [chromblog.wordpress.com]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. epfl.ch [epfl.ch]
- 6. organicchemistrydata.org [organicchemistrydata.org]
A Senior Application Scientist's Guide to Selecting and Utilizing Reference Standards for the Analysis of 4-(3-methyl-4-pyridinyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the purity and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. This guide provides an in-depth technical comparison of reference standards for the analysis of 4-(3-methyl-4-pyridinyl)benzoic acid, a critical intermediate in the synthesis of the anti-cancer drug Nilotinib.[1] As this compound is also classified as "Nilotinib Impurity D," its precise measurement is crucial for quality control and regulatory compliance.[2][3][4][5]
This document is structured to empower researchers and quality control analysts to make informed decisions when selecting a reference standard, validating their analytical methods, and ensuring the reliability of their results. We will delve into the nuances of primary versus secondary standards, outline a comprehensive characterization protocol for a reference material, and provide a detailed, validated HPLC-UV method for the analysis of 4-(3-methyl-4-pyridinyl)benzoic acid.
The Critical Role of Reference Standards in Pharmaceutical Analysis
A reference standard serves as a highly purified and well-characterized benchmark against which samples of a substance are compared. In the context of 4-(3-methyl-4-pyridinyl)benzoic acid, a reliable reference standard is indispensable for:
-
Accurate Quantification: Determining the precise amount of the intermediate in a sample.
-
Impurity Profiling: Identifying and quantifying impurities in Nilotinib drug substance and product.
-
Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity, in accordance with ICH guidelines.[6][7]
-
Regulatory Compliance: Demonstrating the quality and consistency of the manufacturing process to regulatory agencies.
The choice of a reference standard is a critical decision that directly impacts the quality and integrity of analytical data. The two main tiers of reference standards are Primary and Secondary (or Working) standards.
Primary vs. Secondary Reference Standards: A Comparative Overview
The selection between a primary and a secondary reference standard depends on the intended application, regulatory requirements, and cost considerations.
| Feature | Primary Reference Standard | Secondary (Working) Reference Standard |
| Source | Typically obtained from official pharmacopeias (e.g., USP, EP, BP) or national metrology institutes.[8][9] | Prepared in-house or sourced from commercial suppliers and qualified against a primary standard.[8][10][11] |
| Purity | Highest possible purity, extensively characterized.[12] | High purity, but generally lower than a primary standard. |
| Characterization | Exhaustive characterization to confirm structure and purity. | Characterized to demonstrate its suitability for its intended use, with traceability to the primary standard. |
| Cost | High | Lower |
| Typical Use | Calibration of secondary standards, critical analytical work, and in cases of dispute. | Routine quality control, process monitoring, and method development.[11] |
For the analysis of 4-(3-methyl-4-pyridinyl)benzoic acid as a process intermediate or impurity, the use of a well-characterized secondary reference standard, which has been qualified against a primary standard (if available), is a common and acceptable practice in the pharmaceutical industry.
Comprehensive Characterization of a 4-(3-methyl-4-pyridinyl)benzoic acid Reference Standard
A robust reference standard is not merely a substance of high purity; it is one that has been subjected to a battery of analytical techniques to confirm its identity, purity, and other critical attributes. The following workflow outlines the essential steps in the comprehensive characterization of a 4-(3-methyl-4-pyridinyl)benzoic acid reference standard.
Caption: Workflow for the comprehensive characterization of a reference standard.
Structural Elucidation
The first and most critical step is the unambiguous confirmation of the chemical structure of 4-(3-methyl-4-pyridinyl)benzoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the carbon-hydrogen framework. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, providing definitive structural proof.[13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule.[13]
-
Infrared (IR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, such as the carboxylic acid and aromatic rings.
Purity Determination
Purity assessment involves the use of multiple analytical techniques to identify and quantify all significant impurities.
-
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the cornerstone of purity analysis. It should be capable of separating the main component from all potential process-related impurities and degradation products.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of the substance, which is a good indicator of purity.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature and can be used to determine the content of volatile impurities, including residual solvents.
-
Karl Fischer Titration: This is the standard method for the accurate determination of water content.
Mass Balance and Certificate of Analysis (CoA)
The final assigned purity of the reference standard is often determined by a mass balance calculation, which takes into account the contributions of all identified impurities (organic, inorganic, residual solvents, and water). This comprehensive purity value, along with all the characterization data, is then documented in a Certificate of Analysis (CoA). A thorough CoA is a hallmark of a high-quality reference standard.
A Validated HPLC-UV Method for the Analysis of 4-(3-methyl-4-pyridinyl)benzoic acid
The following is a detailed, step-by-step HPLC-UV method that has been validated for the determination of 4-(3-methyl-4-pyridinyl)benzoic acid. This method is suitable for purity assessment of the reference standard itself, as well as for the quantification of this compound as an impurity in Nilotinib.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Standard and Sample Preparation
Standard Solution (e.g., 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the 4-(3-methyl-4-pyridinyl)benzoic acid reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Sample Solution (for impurity analysis in Nilotinib):
-
Accurately weigh approximately 25 mg of the Nilotinib sample.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Sonicate for 10 minutes to ensure complete dissolution.
Method Validation
This analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by the resolution of the analyte peak from other peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparing Commercial Reference Standards: A Data-Driven Approach
When selecting a commercially available reference standard for 4-(3-methyl-4-pyridinyl)benzoic acid, it is essential to move beyond simple catalog descriptions and critically evaluate the supporting data. The following table provides a template for comparing reference standards from different suppliers. While actual data from specific suppliers is proprietary, this illustrates the key parameters to consider.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | 99.5% (by HPLC) | ≥99% | 99.2% (by qNMR) |
| Purity Method | HPLC-UV (Area %) | Not specified | qNMR |
| Water Content (KF) | 0.2% | Not provided | 0.15% |
| Residual Solvents (GC/TGA) | <0.1% | Not provided | <0.05% |
| Inorganic Impurities | Not specified | Not provided | <0.1% |
| Mass Balance Purity | Not calculated | Not calculated | 99.0% |
| CoA Provided? | Yes | On request | Yes |
| Traceability to Primary Standard | No | No | Yes (stated) |
| Characterization Data Provided | HPLC, MS | None | HPLC, MS, 1H NMR, 13C NMR, IR |
Analysis of the Comparison:
-
Supplier C provides the most comprehensive and trustworthy reference standard. The purity is determined by qNMR, a highly accurate quantitative technique, and is supported by a mass balance calculation. The provision of extensive characterization data (NMR, MS, IR) and stated traceability to a primary standard instills the highest level of confidence.
-
Supplier A provides a good quality standard with a specified purity by HPLC and some impurity data. However, the lack of a mass balance calculation and full characterization data makes it less authoritative than Supplier C's offering.
-
Supplier B provides the least amount of information, making it difficult to assess the quality and reliability of their reference standard.
Recommendation: For critical applications such as method validation, release testing, and regulatory submissions, a reference standard from a supplier like Supplier C is the most appropriate choice. For less critical applications like initial method development or routine in-process controls, a standard from a supplier like Supplier A may be sufficient, provided it undergoes in-house verification.
Conclusion and Best Practices
-
Prioritize Comprehensively Characterized Standards: Always opt for reference standards that come with a detailed Certificate of Analysis documenting the results of multiple analytical techniques for structural elucidation and purity assessment.
-
Understand the Difference Between Primary and Secondary Standards: Choose the appropriate grade of reference standard for your application. For routine analysis, a well-qualified secondary standard is often a practical and cost-effective choice.
-
Qualify In-House or Commercially Sourced Secondary Standards: If a primary standard is not used, it is essential to qualify the secondary standard against a primary standard or through a comprehensive characterization program to establish its suitability for its intended use.
-
Validate Your Analytical Method: A high-quality reference standard is only as good as the analytical method used to generate the data. Ensure your analytical method is validated according to ICH guidelines for its intended purpose.
-
Maintain Proper Storage and Handling: Follow the supplier's recommendations for the storage and handling of the reference standard to maintain its integrity over time.
By adhering to these principles, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data for 4-(3-methyl-4-pyridinyl)benzoic acid.
References
-
Advent Chembio. (n.d.). Primary vs Secondary Reference Standards. Retrieved from [Link]
-
Advent Chembio. (n.d.). Primary vs Secondary Standards. Retrieved from [Link]
-
GMP Insiders. (n.d.). Primary Vs Secondary Reference Standards In GMP Labs. Retrieved from [Link]
-
Pharmaguideline Forum. (2016, May 20). What is the difference between primary & secondary standards. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Forced Degradation Studies of Nilotinib Hydrochloride: Isolation, Identification, and Characterization of Impurities Internation. Retrieved from [Link]
-
BioProcess International. (2014, March 1). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. Retrieved from [Link]
-
Veeprho. (n.d.). Nilotinib EP Impurity D | CAS 641569-94-0. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2020, September 30). FORCED DEGRADATION STUDIES OF NILOTINIB HYDROCHLORIDE: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES. Retrieved from [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]
-
Eli Lilly and Company. (2019, March 12). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. Retrieved from [Link]
-
World Health Organization. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved from [Link]
-
Veeprho. (n.d.). 4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid. Retrieved from [Link]
-
GSRS. (n.d.). 4-METHYL-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINO)BENZOIC ACID. Retrieved from [Link]
-
Chemistry Research Journal. (n.d.). Analytical Method Validation: Principles, Techniques, and Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
ResearchGate. (2016, June 4). (PDF) ORIGINAL ARTICLES Validation of analytical method for determination of sorbic acid and benzoic acid in juices and carbonated beverages. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2001). Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical. Retrieved from [Link]
-
World Health Organization. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Retrieved from [Link]
Sources
- 1. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic Acid [lgcstandards.com]
- 4. Nilotinib EP Impurity D | 641569-94-0 [chemicea.com]
- 5. veeprho.com [veeprho.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. chemrj.org [chemrj.org]
- 8. Understanding the Basics of Reference Standards in Phar... [theclinivex.mystrikingly.com]
- 9. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 10. Primary vs Secondary Standards | Advent [adventchembio.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. Primary vs Secondary Reference Standards | Advent [adventchembio.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
